molecular formula C12H13Cl B2435139 1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane CAS No. 2287335-03-7

1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane

Cat. No. B2435139
CAS RN: 2287335-03-7
M. Wt: 192.69
InChI Key: YAESUBUWQLQTEA-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes are a class of organic compounds characterized by a unique three-dimensional structure . They are considered high-value bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . They generally offer high passive permeability, high water solubility, and improved metabolic stability .


Synthesis Analysis

The synthesis of BCPs has been a topic of interest in recent years . A common method involves carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .


Molecular Structure Analysis

BCPs are among the most structurally compact cyclic molecules known . They have a high strain energy, which contributes to their unique reactivity .


Chemical Reactions Analysis

BCPs have been used in various chemical reactions . Their high strain energy makes them useful in “strain-release” transformations .


Physical And Chemical Properties Analysis

BCPs are characterized by their high strain energy and unique three-dimensional structure . They generally offer high passive permeability, high water solubility, and improved metabolic stability .

Safety and Hazards

The safety and hazards of BCPs can vary depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information .

Future Directions

The field of BCP research is continuously evolving. Recent advances in the synthesis and functionalization of BCPs have expanded their potential applications in drug discovery and materials science .

properties

IUPAC Name

1-(chloromethyl)-3-phenylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAESUBUWQLQTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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